Ethanedione, bis[3,4-bis(hexyloxy)phenyl]-
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Overview
Description
Ethanedione, bis[3,4-bis(hexyloxy)phenyl]- is an organic compound with the molecular formula C38H58O6. It is a derivative of ethanedione, where the phenyl groups are substituted with hexyloxy groups at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanedione, bis[3,4-bis(hexyloxy)phenyl]- typically involves the reaction of 3,4-bis(hexyloxy)benzaldehyde with a suitable oxidizing agent. One common method is the use of potassium permanganate (KMnO4) in an alkaline medium. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired ethanedione derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethanedione, bis[3,4-bis(hexyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanedione moiety to corresponding alcohols or alkanes.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanedione, bis[3,4-bis(hexyloxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethanedione, bis[3,4-bis(hexyloxy)phenyl]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The pathways involved may include modulation of oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ethanedione, diphenyl-: A simpler derivative without the hexyloxy groups.
Ethanedione, bis[3,4-dimethoxyphenyl]-: Similar structure but with methoxy groups instead of hexyloxy groups.
Uniqueness
Ethanedione, bis[3,4-bis(hexyloxy)phenyl]- is unique due to the presence of hexyloxy groups, which enhance its solubility and potential interactions with biological targets. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
138145-24-1 |
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Molecular Formula |
C38H58O6 |
Molecular Weight |
610.9 g/mol |
IUPAC Name |
1,2-bis(3,4-dihexoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C38H58O6/c1-5-9-13-17-25-41-33-23-21-31(29-35(33)43-27-19-15-11-7-3)37(39)38(40)32-22-24-34(42-26-18-14-10-6-2)36(30-32)44-28-20-16-12-8-4/h21-24,29-30H,5-20,25-28H2,1-4H3 |
InChI Key |
CFEGAZCQTCNMFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OCCCCCC)OCCCCCC)OCCCCCC |
Origin of Product |
United States |
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